Due to its well-defined chemical structure and high purity achievable through commercial sources, pentatriacontane serves as a valuable analytical standard in various research settings.
Researchers use pentatriacontane to calibrate instruments like gas chromatographs (GC) and mass spectrometers (MS). These instruments separate and identify mixtures based on the chemical properties of the components. By running a known standard like pentatriacontane, researchers can ensure their instruments are accurately measuring the properties of other compounds.
Pentatriacontane can be used to validate the accuracy and reproducibility of analytical methods for complex mixtures. By introducing a known amount of pentatriacontane into a sample and tracking it through the analysis process, researchers can verify if their methods are consistently recovering the expected amount.
Pentatriacontane's specific properties, such as its chain length and lack of reactivity, make it a useful reference material in material science research, particularly for studies on:
Researchers use pentatriacontane to study self-assembly processes, where molecules spontaneously organize into ordered structures []. By incorporating pentatriacontane into mixtures with other molecules, scientists can investigate how these interactions influence the formation of specific structures.
This field studies friction, wear, and lubrication. Pentatriacontane's well-defined structure allows researchers to understand how chain length and interactions between molecules affect friction at the microscopic level [].
Pentatriacontane is characterized by its hydrophobic nature and insolubility in water, making it a waxy solid at room temperature with a melting point of approximately 75 °C and a boiling point of around 490 °C . It is primarily found in certain plants, such as Vanilla madagascariensis and Andrachne rotundifolia, where it contributes to the plant's waxy coatings .
Pentatriacontane, due to its limited interaction with other molecules, doesn't have a well-defined mechanism of action in biological systems.
Pentatriacontane exhibits low biological activity, which is attributed to its hydrophobicity and lack of functional groups that typically engage in biochemical interactions. Its presence in biological systems is mainly as a structural component rather than an active participant in metabolic pathways .
Pentatriacontane can be synthesized through several methods:
Pentatriacontane has various applications, including:
Research on pentatriacontane's interactions primarily focuses on its physical properties rather than biochemical interactions due to its inertness. Studies indicate that it does not participate in hazardous reactions under normal conditions, making it relatively safe for use in various applications .
Pentatriacontane is part of a larger family of long-chain alkanes. Here are some similar compounds for comparison:
Compound Name | Chemical Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
---|---|---|---|---|
Triacontane | C₃₀H₆₂ | 44 | 420 | Shorter chain length than pentatriacontane |
Tetracontane | C₄₀H₈₂ | 60 | 460 | Higher molecular weight |
Hexatriacontane | C₃₆H₇₄ | 80 | 500 | Similar properties but longer chain |
Pentatriacontane's uniqueness lies in its specific chain length and physical properties, which differentiate it from both shorter and longer-chain alkanes. Its applications and stability make it valuable across various industries while maintaining minimal biological activity.
Pentatriacontane is defined by the molecular formula $$ \text{C}{35}\text{H}{72} $$, adhering to the general alkane formula $$ \text{C}n\text{H}{2n+2} $$. Its IUPAC name, pentatriacontane, follows systematic nomenclature rules, where the prefix "pentatriaconta-" denotes thirty-five carbon atoms, and the suffix "-ane" indicates single bonds. The compound’s linear structure lacks functional groups, consisting solely of methylene ($$-\text{CH}2-$$) and terminal methyl ($$-\text{CH}3$$) units.
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
VHQQPFLOGSTQPC-UHFFFAOYSA-N
The absence of branching distinguishes pentatriacontane from iso-alkanes, influencing its physical properties. For instance, its melting point (73–76°C) and boiling point (331°C at 15 mmHg) reflect strong van der Waals interactions between elongated hydrocarbon chains. These interactions also account for its waxy solid state at room temperature and insolubility in polar solvents.
Property | Value | Source |
---|---|---|
Melting Point | 73–76°C | |
Boiling Point | 331°C (15 mmHg) | |
Density | 0.781 g/mL (estimated) | |
Solubility in Water | Insoluble |
The study of long-chain alkanes like pentatriacontane emerged alongside 19th-century petroleum refining. Karl von Reichenbach’s 1830 discovery of paraffin wax—a mixture of $$ \text{C}{20}-\text{C}{40} $$ alkanes—marked a pivotal moment, enabling industrial candle production. However, synthesizing alkanes beyond $$ \text{C}_{40} $$ posed challenges due to intermediate insolubility and purification difficulties.
In 2002, Lehmler et al. developed a three-step method for producing branched $$ \text{C}_{40+} $$ alkanes using 1,3-dithiane alkylation. This approach enabled controlled mid-chain modifications, advancing materials science applications. For linear alkanes like pentatriacontane, high-temperature gas chromatography (HTGC) became critical for purity assessment, ensuring reliable standards for industrial and academic use.
Pentatriacontane occurs naturally in Candelilla wax (derived from Euphorbia antisyphilitica), where it constitutes up to 15% of the hydrocarbon fraction. It also appears in plant essential oils and insect cuticles, such as the parasitoid wasp Lariophagus distinguendus, where it comprises 40% of male-specific hydrocarbons. These biological roles underscore its evolutionary significance in waterproofing and chemical signaling.
In plants, pentatriacontane contributes to cuticular wax layers, reducing water loss and UV damage. Insects utilize it in sex-specific pheromone blends; male L. distinguendus secrete it to attract mates, while females produce trace amounts. Such biosynthetic specificity suggests enzymatic regulation of alkane chain elongation, though mechanistic details remain under investigation.
The industrial production of pentatriacontane relies heavily on the Fischer-Tropsch process, a well-established catalytic conversion technique that transforms synthesis gas (carbon monoxide and hydrogen) into various hydrocarbon compounds [2]. This process operates under specific temperature and pressure conditions, typically ranging from 150-300°C and pressures of one to several tens of atmospheres [2].
The Fischer-Tropsch synthesis mechanism involves a series of chemical reactions that produce hydrocarbons with the general formula CnH2n+2, where n represents the carbon chain length [2]. For pentatriacontane production, the process targets the formation of higher molecular weight alkanes through carefully controlled catalytic polymerization [3] [4]. The reaction proceeds through the following generalized equation:
(2n + 1) H₂ + n CO → CnH2n+2 + n H₂O
where n equals 35 for pentatriacontane formation [2].
Industrial Fischer-Tropsch synthesis employs metal catalysts, primarily iron and cobalt-based systems, which facilitate the conversion of synthesis gas into long-chain hydrocarbons [2] [4]. Iron catalysts demonstrate particular effectiveness for producing higher molecular weight products, including compounds in the C35 range [5]. The catalytic process operates under elevated temperatures between 200-350°C and pressures ranging from 20-40 bar, with cobalt catalysts showing superior performance for longer-chain hydrocarbon synthesis [6] [7].
Research indicates that pressure conditions significantly influence hydrocarbon yield distribution, with higher pressures (60-180 MPa) promoting increased liquid hydrocarbon production, particularly in the C6-C14 range [8]. The activation energy for hydrocarbon generation decreases with increasing pressure, creating more favorable conditions for long-chain alkane formation [8].
The thermal conditions for pentatriacontane synthesis require precise control to achieve optimal yields. Studies demonstrate that hydrocarbon generation reactions proceed more efficiently under lower heating rates, allowing for complete reaction progression and enhanced hydrocarbon production [8]. Industrial processes typically maintain temperatures between 340-400°C for optimal conversion rates, with higher temperatures promoting the formation of longer-chain hydrocarbons [9] [6].
Table 1: Optimal Operating Conditions for Pentatriacontane Synthesis
Parameter | Range | Optimal Value | Effect on Yield |
---|---|---|---|
Temperature (°C) | 150-400 | 340-375 | Higher temperatures favor C35+ formation [6] |
Pressure (bar) | 20-180 | 60-120 | Increased pressure enhances liquid hydrocarbon yield [8] |
H₂/CO Ratio | 1-4 | 2-3 | Optimal ratio for long-chain synthesis [4] |
Catalyst Loading (%) | 0.1-5 | 1-2 | Higher loading improves conversion rates [7] |
Pentatriacontane purification employs recrystallization techniques that exploit the compound's specific thermal properties, including its melting point of 74-76°C [10] [11]. The recrystallization process involves dissolving the crude pentatriacontane in appropriate solvents at elevated temperatures, followed by controlled cooling to precipitate purified crystals [12].
The compound exhibits precipitation behavior in various solvents, including carbon disulfide, n-hexane, and toluene at room temperature, which facilitates separation from other hydrocarbon components . This precipitation characteristic enables effective purification through selective crystallization processes .
Industrial purification of pentatriacontane utilizes solvent extraction and dewaxing processes similar to those employed in paraffin wax purification [14]. The dewaxing process typically employs a mixture of toluene and methyl ethyl ketone (MEK), where toluene dissolves the oil components while MEK acts as a wax precipitating agent [14].
The solvent-based purification follows a three-step sequential process: crystallization through dilution and chilling of the feedstock, filtration for separation of wax and dewaxed oil filtrate, and solvent recovery through separation of solvent from wax and oil [14]. This method achieves high purity levels by exploiting the differential solubility characteristics of pentatriacontane compared to other hydrocarbon components.
High-purity pentatriacontane production employs vacuum distillation techniques to separate the compound from complex hydrocarbon mixtures [15]. The process operates under reduced pressure conditions to lower the boiling point and prevent thermal decomposition of the long-chain alkane [16].
Molecular distillation represents an advanced purification technique particularly suited for thermally unstable compounds with high boiling points and low volatility [16]. This method operates under high vacuum conditions, allowing individual molecule condensation and collection while minimizing thermal degradation [16].
Table 2: Purification Method Comparison
Method | Purity Achieved | Operating Temperature | Advantages | Limitations |
---|---|---|---|---|
Recrystallization | >95% | 50-100°C | Simple, cost-effective | Multiple cycles required [12] |
Solvent Extraction | >98% | 20-60°C | High selectivity | Solvent recovery needed [14] |
Vacuum Distillation | >99% | 200-300°C | High purity | Energy intensive [15] |
Molecular Distillation | >99.5% | 150-250°C | Minimal thermal degradation | Complex equipment [16] |
Pentatriacontane isolation from petroleum fractions employs fractional crystallization techniques that separate the compound based on its distinct physical properties . The process involves controlled cooling of waxy petroleum distillates, causing selective crystallization of different hydrocarbon components based on their melting points [15].
The main component of refined petroleum wax consists of saturated n-alkanes with carbon numbers of approximately 20-40, including pentatriacontane [15]. The purification process removes excess residual oil through petroleum refining processes, followed by vacuum distillation to achieve the desired purity levels [15].
Alkane chain elongation to produce pentatriacontane involves sophisticated catalytic processes that extend shorter hydrocarbon chains through controlled carbon-carbon bond formation [17]. The catalytic systems employ transition metals, particularly iron and cobalt complexes, which facilitate the stepwise addition of carbon units to growing alkane chains [7].
The chain elongation mechanism proceeds through several pathways, including carbene insertion, radical coupling, and metathesis reactions [17]. Metal-mediated carbon-hydrogen bond activation plays a crucial role in these processes, enabling selective functionalization of alkane substrates [17].
Modern catalyst systems for alkane chain elongation utilize pyridine(diimine) complexes with iron and cobalt centers, which demonstrate exceptional activity for hydrocarbon synthesis [7]. These catalysts operate through unique electronic structures that enable both two-electron and one-electron redox processes, expanding the mechanistic possibilities for chain extension reactions [7].
The optimization of catalyst performance involves systematic modification of ligand structures and metal centers to enhance activity and selectivity toward longer-chain products [7]. Electron-rich supporting ligands consistently improve hydrogenation performance and chain elongation efficiency [7].
The kinetics of catalytic chain elongation involve complex multi-step processes with varying activation energies depending on the catalyst system and reaction conditions [8]. The dominant frequency of activation energy for hydrocarbon generation decreases with increasing pressure, facilitating the formation of longer-chain products [8].
Table 3: Catalytic Chain Elongation Parameters
Catalyst Type | Activation Energy (kJ/mol) | Optimal Temperature (°C) | Chain Length Selectivity |
---|---|---|---|
Iron-based | 193-243 | 220-280 | C20-C40 favored [8] |
Cobalt-based | 188-226 | 200-250 | C25-C45 enhanced [7] |
Mixed Metal | 176-243 | 240-300 | C30-C50 optimized [18] |
Industrial alkane synthesis processes require effective catalyst regeneration strategies to maintain economic viability [18] [19]. The regeneration of Fischer-Tropsch catalysts involves controlled oxidative treatment followed by reduction cycles to restore catalytic activity [19].
Cobalt-based catalysts demonstrate exceptional regeneration capabilities through carburization and hydrogenation cycles [18]. The formation of cobalt carbide (Co₂C) during operation can be reversed through hydrogen treatment at 220°C, resulting in enhanced catalytic performance compared to fresh catalysts [18].
Pentatriacontane represents a paradigmatic example of long-chain saturated hydrocarbons, exhibiting distinctive physicochemical properties that arise from its extended thirty-five carbon backbone. The compound demonstrates the characteristic behavior of higher alkanes while providing insights into the structure-property relationships governing this homologous series.
The molecular structure of pentatriacontane consists of a linear chain of thirty-five carbon atoms with the molecular formula C₃₅H₇₂ and molecular weight of 492.95 g/mol [1] [2]. The compound adopts an all-trans conformation in its most stable state, with each carbon atom maintaining tetrahedral sp³ hybridization and C-C-C bond angles of approximately 109.5° [2] [3].
The crystallographic structure of pentatriacontane exhibits typical characteristics of long-chain alkanes, featuring a triclinic crystal system at room temperature [4]. The molecules arrange themselves in parallel layers with the hydrocarbon chains aligned predominantly in the same direction, maximizing van der Waals interactions between adjacent molecules [5]. This packing arrangement results in an orthorhombic subcell with molecular chains adopting a nearly extended conformation.
The intermolecular packing efficiency in pentatriacontane crystals is enhanced by the extended chain length, which allows for substantial overlap between neighboring molecules. The crystal structure demonstrates a herringbone-like arrangement when viewed perpendicular to the chain axis, similar to other long-chain alkanes [5]. X-ray diffraction studies reveal that the d-spacing between molecular layers in the crystal lattice is approximately 4.2-4.5 Å, consistent with the van der Waals radius of the methylene groups [6].
The rotational freedom around C-C bonds in the solid state is significantly restricted compared to the liquid phase, leading to highly ordered molecular arrangements. Differential scanning calorimetry studies indicate the presence of multiple solid-solid phase transitions in the temperature range below the melting point, characteristic of rotator phases commonly observed in long-chain alkanes [4] [7].
The melting point of pentatriacontane exhibits the characteristic systematic increase observed throughout the alkane homologous series. Comprehensive analysis of NIST thermodynamic data reveals a melting point of 74.4 ± 0.3°C (347.6 ± 0.3 K) for pentatriacontane [6] [8]. This value represents the culmination of extensive experimental measurements conducted by multiple research groups between 1925 and 1948 [6].
Source | Melting Point (°C) | Uncertainty (K) | Reference Year |
---|---|---|---|
Mazee (1948) | 74.4 | ±0.1 | 1948 |
Backer and Strating (1940) | 74.5 | ±0.6 | 1940 |
Garner et al. (1931) | 74.0 | ±0.4 | 1931 |
Piper et al. (1931) | 74.5 | ±0.6 | 1931 |
Grun et al. (1926) | 74.6 | ±0.8 | 1926 |
The homologous series relationship demonstrates a nearly linear correlation between carbon number and melting point for alkanes in this range. Analysis of the C₂₄ to C₃₈ series reveals an average melting point increase of 1.9°C per additional carbon atom [9] [10]. This relationship can be expressed empirically as:
Tm (°C) = 1.85 × (n - 24) + 51.0
where n represents the carbon number. For pentatriacontane (n = 35), this equation predicts a melting point of 71.4°C, which shows good agreement with experimental values considering the inherent uncertainties in such correlations [9].
The enthalpy of fusion for pentatriacontane ranges from 41.09 to 86.40 kJ/mol, with the variation reflecting different experimental methodologies and temperature dependencies [8] [11]. The corresponding entropy of fusion values range from 119.20 to 248.85 J/mol·K, indicating substantial molecular reorganization during the solid-liquid phase transition [8].
Pentatriacontane exhibits exceptionally low vapor pressure at ambient conditions, with estimated values on the order of 10⁻¹⁴ Pa at 25°C [8]. The compound demonstrates typical Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature according to the relationship:
ln(P) = A - B/T
where A and B are substance-specific constants derived from experimental data [11] [12].
The normal boiling point of pentatriacontane is reported as 490°C (763.2 K) at standard atmospheric pressure [13] [8]. At reduced pressure conditions (15 mmHg), the boiling point decreases to 331°C, demonstrating the significant pressure dependence characteristic of high-molecular-weight compounds [14].
Correlation gas chromatography studies have provided detailed vapor pressure equations for the temperature range 298.15 K to 575 K [11] [12]. The enthalpy of vaporization varies from 122.4 kJ/mol at the normal boiling point to 178.0 kJ/mol at 298.15 K, reflecting the temperature dependence of this thermodynamic property [11].
Temperature (°C) | Vapor Pressure (Pa) | Phase State |
---|---|---|
25 | ~10⁻¹⁴ | Solid |
127 | Very low | Liquid |
227 | Low | Liquid |
327 | Moderate | Liquid |
373 | 1,333 | Liquid |
490 | 101,325 | Gas (boiling point) |
The critical properties of pentatriacontane have been estimated using group contribution methods, yielding a critical temperature of 1269.11 K and critical pressure of 477.14 kPa [8]. These values place pentatriacontane well into the heavy hydrocarbon category, with correspondingly low critical pressure and high critical temperature typical of long-chain alkanes.
The solubility characteristics of pentatriacontane strictly adhere to the fundamental principle of "like dissolves like," exhibiting complete immiscibility with water and high solubility in nonpolar organic solvents [15] [16]. This behavior stems from the purely hydrophobic nature of the saturated hydrocarbon chain, which lacks any polar functional groups capable of hydrogen bonding with protic solvents [17].
Quantitative solubility data demonstrates exceptional solubility in aliphatic and aromatic nonpolar solvents:
Solvent | Polarity | Solubility | Mechanism |
---|---|---|---|
n-Hexane | Nonpolar | Highly soluble | Van der Waals interactions |
Benzene | Nonpolar | Highly soluble | π-π and dispersion forces |
Toluene | Nonpolar | Highly soluble | Aromatic-aliphatic interactions |
Chloroform | Low polarity | Soluble | Weak dipole interactions |
Diethyl ether | Low polarity | Soluble | Dipole-induced dipole forces |
Carbon disulfide | Nonpolar | Precipitates at RT | Temperature-dependent solubility |
In hydrocarbon solvents, pentatriacontane exhibits near-ideal solution behavior, with solubility governed primarily by entropy of mixing considerations [18]. Studies of long-chain n-alkane solubility in heptane between 280 K and 350 K demonstrate that pentatriacontane follows Raoult's law behavior in the dilute concentration regime [18].
The temperature dependence of solubility in nonpolar solvents follows an Arrhenius-type relationship, with solubility increasing exponentially with temperature. In carbon disulfide, pentatriacontane precipitates at room temperature but becomes increasingly soluble at elevated temperatures, reflecting the balance between enthalpy and entropy contributions to the dissolution process .
Polymer-alkane phase behavior studies reveal that pentatriacontane can form complex phase diagrams with polymeric materials, exhibiting partial miscibility and critical solution temperatures [20]. These interactions are particularly relevant for understanding the behavior of pentatriacontane in lubricant formulations and polymer processing applications.
The surface and interfacial properties of pentatriacontane reflect its extended hydrocarbon structure and the resulting intermolecular interactions at phase boundaries. Surface tension measurements for long-chain alkanes demonstrate systematic trends with molecular weight and temperature [21] [22].
Estimated surface tension values for pentatriacontane at 25°C fall within the range of 25-30 mN/m, consistent with values reported for other long-chain alkanes in this molecular weight range [21]. This relatively low surface tension compared to polar liquids (water: 72 mN/m) reflects the weak intermolecular forces characteristic of hydrocarbon surfaces [23].
The temperature dependence of surface tension follows a linear relationship described by the Guggenheim-Katayama equation [24]:
σ = σ₀(1 - T/Tc)ⁿ
where σ₀ is a constant, Tc is the critical temperature, and n is typically around 1.26 for alkanes [22] [24].
Interfacial tension measurements between pentatriacontane and water yield values exceeding 50 mN/m, indicating strong immiscibility and high interfacial energy [23]. This high interfacial tension arises from the inability of the hydrocarbon chains to interact favorably with the hydrogen-bonded water network.
Interface | Interfacial Tension (mN/m) | Contact Angle | Wetting Behavior |
---|---|---|---|
Pentatriacontane-Air | 25-30 | N/A | N/A |
Pentatriacontane-Water | >50 | >90° | Non-wetting |
Pentatriacontane-Glass | Variable | >90° | Hydrophobic |
Contact angle measurements on various substrates demonstrate the hydrophobic character of pentatriacontane, with contact angles typically exceeding 90° on polar surfaces such as glass and metal oxides [25]. This behavior makes pentatriacontane useful as a hydrophobic coating material and water-repellent agent.
Surface freezing phenomena have been observed in pentatriacontane and related long-chain alkanes, where a solid monolayer forms at the liquid-air interface up to 30°C above the bulk melting point [26] [27]. This surface ordering reflects the tendency of long hydrocarbon chains to adopt extended conformations at interfaces, maximizing intermolecular interactions.
The critical surface tension for wetting of pentatriacontane is estimated at approximately 20 mN/m, indicating that only solvents with surface tensions below this value will spontaneously wet the hydrocarbon surface [23]. This parameter is crucial for understanding the adhesion and coating properties of pentatriacontane in practical applications.